tert-butyl 4-(4-Amino-phenyl)-4-hydroxy-piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(4-aminophenyl)-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-4-6-13(17)7-5-12/h4-7,20H,8-11,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNNIWGIHUSYES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resorcinol-Piperidone Coupling and Sequential Hydrogenation
A streamlined two-step process developed by AstraZeneca (WO2007/71965) involves coupling resorcinol with tert-butyl 4-oxopiperidine-1-carboxylate under basic conditions, followed by hydrogenation.
Procedure :
-
Coupling Reaction :
-
Resorcinol (1.0 eq) and tert-butyl 4-oxopiperidine-1-carboxylate (1.2 eq) are dissolved in methanol.
-
Sodium hydroxide (2.0 eq) is added, and the mixture is stirred at 50°C for 6–8 hours.
-
The intermediate, tert-butyl 4-(2,4-dihydroxyphenyl)-4-oxopiperidine-1-carboxylate, is isolated via crystallization (yield: 85–92%).
-
-
Hydrogenation :
Key Advantages :
-
High selectivity and yield due to controlled hydrogenation conditions.
-
Scalable for industrial production with minimal byproducts.
Grignard Addition and Nitro Reduction
Nucleophilic Addition to Piperidone Followed by Catalytic Reduction
This method leverages Grignard chemistry to introduce the aryl group and subsequent nitro reduction.
Procedure :
-
Grignard Reaction :
-
Nitro Reduction :
Key Advantages :
-
Avoids harsh acidic or basic conditions, preserving the Boc group.
-
Suitable for small-scale synthesis with high purity (>98%).
Suzuki-Miyaura Coupling and Tandem Reduction
Boronic Acid Coupling with Halogenated Piperidine
A Negishi coupling approach is employed to introduce the nitrophenyl group, followed by dual reduction.
Procedure :
-
Coupling Reaction :
-
Ketone Introduction and Reduction :
Key Advantages :
-
Flexibility in aryl group substitution.
-
Compatible with diverse boronic acids for structural variants.
Reductive Amination of Piperidine Derivatives
One-Pot Reductive Amination and Hydroxylation
This method combines reductive amination with ketone reduction in a single pot.
Procedure :
-
Reductive Amination :
-
Nitro Reduction :
Key Advantages :
-
Minimal purification steps due to one-pot synthesis.
-
Ideal for rapid analogue generation in drug discovery.
Comparative Analysis of Methods
Critical Considerations for Industrial Application
-
Cost Efficiency : The hydrogenation route is preferred for large-scale production due to lower catalyst costs and high yields.
-
Safety : Grignard methods require rigorous anhydrous conditions, increasing operational complexity.
-
Regulatory Compliance : Residual palladium in pharmaceutical intermediates must be <10 ppm, necessitating stringent post-hydrogenation purification .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-(4-Amino-phenyl)-4-hydroxy-piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a nitro group may produce an amine.
Scientific Research Applications
Chemistry
THPPC serves as an important intermediate in organic synthesis, facilitating the production of more complex molecules. Its reactivity allows it to undergo various chemical transformations such as oxidation, reduction, and substitution reactions. These properties make it valuable for developing new synthetic methodologies.
Biology
In biological research, THPPC is utilized to study enzyme inhibition and receptor binding mechanisms. Its structural characteristics enable it to interact with specific biological targets, influencing various biochemical pathways.
Case Study: Enzyme Inhibition
- A study demonstrated that THPPC effectively inhibits certain enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development targeting metabolic disorders.
Medicine
THPPC has garnered attention for its potential therapeutic effects in neurological disorders, including Alzheimer's disease (AD). Research indicates that compounds similar to THPPC may act on multiple targets within the AD pathology, offering a multimodal approach to treatment .
Case Study: Alzheimer’s Disease
- In vitro studies have shown that THPPC derivatives can modulate neuroprotective pathways and reduce amyloid-beta aggregation, which is critical in AD progression.
Industrial Applications
Beyond laboratory settings, THPPC is also explored for industrial applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-aminophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Modifications at the Piperidine 4-Position
Key structural analogs vary in substituents at the piperidine 4-position, impacting reactivity, stability, and biological activity.
Physicochemical Properties
Biological Activity
Tert-butyl 4-(4-amino-phenyl)-4-hydroxy-piperidine-1-carboxylate, also known by its CAS number 1002726-84-2, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of this compound is with a molecular weight of 292.38 g/mol. It features a piperidine ring substituted with an amino and a hydroxy group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.38 g/mol |
| CAS Number | 1002726-84-2 |
| Boiling Point | Not specified |
Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with neurotransmitter systems and cellular signaling pathways. Its structure suggests potential activity as an acetylcholinesterase inhibitor, which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
Acetylcholinesterase Inhibition
In vitro studies have demonstrated that this compound can inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition may enhance cholinergic signaling, providing therapeutic benefits in conditions characterized by cholinergic deficits.
Neuroprotective Effects
A study highlighted the compound's neuroprotective properties against oxidative stress induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's pathology. The compound was shown to:
- Increase cell viability in astrocytes exposed to Aβ.
- Reduce levels of inflammatory cytokines such as TNF-α and IL-6.
These findings suggest that the compound may mitigate neuroinflammation and oxidative damage, contributing to its potential as a neuroprotective agent .
Antioxidant Activity
In addition to AChE inhibition, this compound has been evaluated for its antioxidant properties. It demonstrated significant scavenging activity against free radicals, indicating that it could protect neuronal cells from oxidative stress .
Case Studies
- Alzheimer's Disease Model : In an animal model of Alzheimer's disease induced by scopolamine, treatment with this compound resulted in improved cognitive function and reduced oxidative stress markers compared to controls. The study reported a statistically significant decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation .
- Cytotoxicity Assessment : The compound was assessed for cytotoxic effects on human neuronal cell lines. Results indicated no significant cytotoxicity at concentrations up to 100 µM, supporting its safety profile for potential therapeutic use .
Q & A
Q. Critical Optimization Parameters :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Temperature | 0–25°C for Boc protection | |
| Solvent | Dichloromethane (Boc) or THF (reduction) | |
| Catalyst | Palladium on carbon (H₂ atmosphere for deprotection) |
Basic: What analytical techniques ensure structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., piperidine ring substitution) and Boc-group integrity. Key peaks: δ 1.4 ppm (tert-butyl), δ 4.2–4.5 ppm (piperidine-CH₂) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological studies) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺]⁺ calculated for C₁₆H₂₅N₂O₃: 293.1865) .
Q. Common Contaminants :
- Unreacted starting materials (e.g., tert-butyl chloroformate).
- Hydrolysis byproducts (e.g., free piperidine derivatives).
Basic: What safety precautions are critical during handling?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile solvents .
- Waste Disposal : Segregate organic waste (e.g., solvent residues) and store in labeled containers for professional disposal .
- Emergency Protocols :
Documentation : Maintain Safety Data Sheets (SDS) per GHS and local regulations .
Advanced: How to resolve contradictions in spectroscopic data during synthesis?
Methodological Answer :
Contradictions (e.g., unexpected NMR peaks) often arise from:
Stereochemical Isomerism : Use 2D NMR (COSY, NOESY) to confirm spatial arrangement of substituents .
Byproduct Formation : TLC monitoring at intermediate steps identifies side reactions (e.g., over-oxidation) .
Solvent Artifacts : Ensure complete solvent removal (rotary evaporation under vacuum) to avoid residual peaks .
Case Study : A ¹³C NMR discrepancy at δ 78 ppm (Boc carbonyl) may indicate partial deprotection; repeat Boc protection under anhydrous conditions .
Advanced: What strategies optimize reaction yields in multi-step syntheses?
Q. Methodological Answer :
- Protection/Deprotection Sequencing : Prioritize Boc protection early to prevent amine group interference .
- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenolysis efficiency .
- In Situ Monitoring : Use FTIR to track Boc group incorporation (C=O stretch at ~1680 cm⁻¹) .
Q. Yield-Improvement Table :
| Step | Yield (%) | Improvement Strategy |
|---|---|---|
| Boc Protection | 85 | Use DMAP catalyst, 0°C |
| Reductive Amination | 70 | H₂ pressure >3 atm |
Advanced: How to study biological target interactions?
Q. Methodological Answer :
- Binding Assays : Surface Plasmon Resonance (SPR) or ITC quantify affinity for receptors (e.g., serotonin transporters) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Structural Modeling : Molecular docking (AutoDock Vina) predicts binding poses in active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
